4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a natural aroma compound recognized for its sweet, caramel-like odor. [] It is a key flavor component found in various fruits like strawberries, pineapples, and mangoes. [, , , ] It significantly contributes to the sensory qualities of numerous fruits and is highly valued in the food industry. [] While naturally occurring, HDMF is also formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking. [, , , , , , , ]
This compound can be naturally found in various fruits and is synthesized through enzymatic processes in plants. It belongs to the class of compounds known as furanones, which are characterized by their five-membered aromatic ring structure containing oxygen. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-butyroxy-2,5-dimethyl-3(2H)-furanone, and it has the CAS number 114099-96-6 .
The synthesis of 4-butyroxy-2,5-dimethyl-3(2H)-furanone can be achieved through several methods:
The specific conditions for synthesis can vary widely based on the method used but often include controlled temperature and pH levels to optimize yield and minimize degradation.
The molecular formula for 4-butyroxy-2,5-dimethyl-3(2H)-furanone is CHO. Its structure features:
This configuration contributes to its unique sensory properties and stability under various conditions.
The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its structural integrity and purity .
The compound participates in several chemical reactions:
These reactions are typically influenced by factors such as temperature, pH, and the presence of catalysts.
The mechanism by which 4-butyroxy-2,5-dimethyl-3(2H)-furanone exerts its effects primarily relates to its role as an aroma compound:
Studies have shown that variations in concentration can significantly affect sensory perception, making it a valuable component in flavor formulation .
These properties make it suitable for use in various formulations within food technology and perfumery.
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